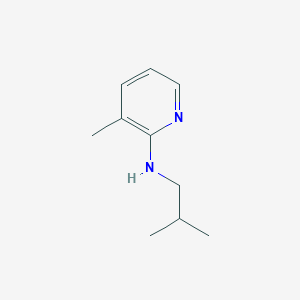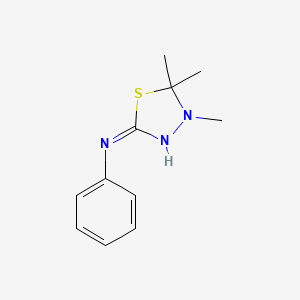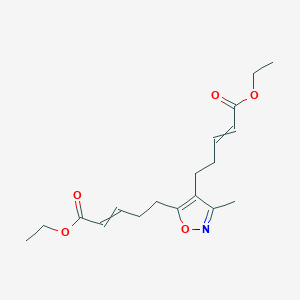
4-Oxobut-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxobut-2-ynenitrile is an organic compound with the molecular formula C₄H₃NO It is characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Oxobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with cyanogen bromide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2\text{OH}-\text{C≡CH} + \text{BrCN} \rightarrow \text{CH}_2\text{C≡C}-\text{CN} + \text{HBr} ]
Another method involves the oxidation of 4-hydroxybut-2-ynenitrile using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxobut-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxobut-2-ynoic acid.
Reduction: Reduction of this compound can yield 4-hydroxybut-2-ynenitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Oxobut-2-ynoic acid.
Reduction: 4-Hydroxybut-2-ynenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxobut-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Oxobut-2-ynenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (-C≡N) and the ketone group (-C=O) are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of a ketone group.
4-Oxobut-2-ynoic acid: Similar structure but with both a carboxylic acid and a ketone group.
Uniqueness
4-Oxobut-2-ynenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
90108-94-4 |
|---|---|
Formule moléculaire |
C4HNO |
Poids moléculaire |
79.06 g/mol |
Nom IUPAC |
4-oxobut-2-ynenitrile |
InChI |
InChI=1S/C4HNO/c5-3-1-2-4-6/h4H |
Clé InChI |
RCMBMNRBKRCHBO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C#CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)



![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)

![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)
![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
